![molecular formula C32H33N5O3S2 B2547097 2-[[3-(1,5-二甲基-3-氧代-2-苯基吡唑-4-基)-4-氧代-5,6,7,8-四氢-[1]苯并噻唑[2,3-d]嘧啶-2-基]硫代]-N-苯基-N-丙烷-2-基乙酰胺 CAS No. 380338-57-8](/img/structure/B2547097.png)

2-[[3-(1,5-二甲基-3-氧代-2-苯基吡唑-4-基)-4-氧代-5,6,7,8-四氢-[1]苯并噻唑[2,3-d]嘧啶-2-基]硫代]-N-苯基-N-丙烷-2-基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

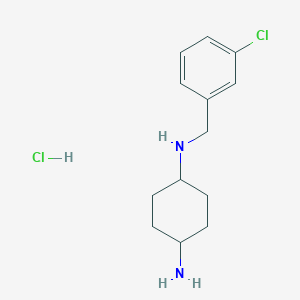

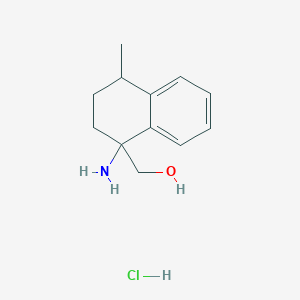

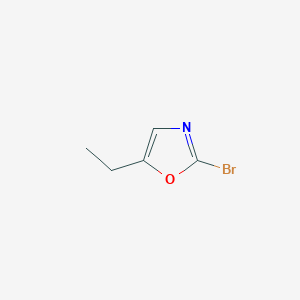

The compound “2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide” is a complex organic molecule. It has been synthesized and characterized in a study . The compound was prepared by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .

Synthesis Analysis

The synthesis of this compound involved the reaction of 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . 4-Aminoantipyrine is an amine derivative with multi-functional groups, including a carbonyl moiety . It has been actively involved in all fields of chemistry .Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .Chemical Reactions Analysis

The compound was prepared by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The reaction of the amine group in 4-aminoantipyrine with a suitable aldehyde or ketone has produced different Schiff base derivatives with aromatic or aliphatic substituents .Physical And Chemical Properties Analysis

The compound has a molecular formula of CHNOS, an average mass of 537.693 Da, and a monoisotopic mass of 537.175598 Da . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .科学研究应用

Synthesis and Characterization

The compound is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio. Single crystal X-ray diffraction (XRD) analysis confirms its structure. The pentacyclic structure of 4-aminoantipyrine contributes to the compound’s aromaticity .

Quantum Parameters and Electronic Properties

Quantum parameter calculations using the Def2-SVPD basis set and B3LYP hybrid method reveal similarities between experimental and theoretical results. The highest occupied molecular orbitals (HOMO) are located at heteroatoms, while the lowest unoccupied molecular orbitals (LUMO) are associated with the benzene ring .

Supramolecular Assembly and Intermolecular Interactions

Various intermolecular interactions stabilize the supramolecular assembly, including hydrogen bonding and π-ring interactions. Hirshfeld surface analysis provides insights into detailed intermolecular interactions .

Molecular Docking Studies

The compound was docked with Ampicillin-CTX-M-15. Notably, it exhibits good binding interactions with targeted amino acids, with a best binding score of -5.26 kcal/mol .

Biological Applications

While specific biological applications are not explicitly mentioned in the literature, it’s worth exploring the potential of this compound in areas such as analgesic, anti-inflammatory, and anticancer activities. Similar derivatives of 4-aminoantipyrine have been tested against various biological diseases .

Alkaline Phosphatase Inhibition

Related compounds have been screened against human recombinant alkaline phosphatase, including tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) .

Antimicrobial Potential

Certain derivatives of this compound have demonstrated good antimicrobial potential .

Wide Applications in Biological Systems

Antipyrine derivatives, including this compound, have wide-ranging applications in biological systems .

作用机制

未来方向

属性

IUPAC Name |

2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N5O3S2/c1-20(2)35(22-13-7-5-8-14-22)26(38)19-41-32-33-29-27(24-17-11-12-18-25(24)42-29)30(39)36(32)28-21(3)34(4)37(31(28)40)23-15-9-6-10-16-23/h5-10,13-16,20H,11-12,17-19H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVDVOQYMWVZAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=C(N=C3SCC(=O)N(C5=CC=CC=C5)C(C)C)SC6=C4CCCC6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-Chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetic acid](/img/structure/B2547020.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]methanone](/img/structure/B2547024.png)

![2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride](/img/structure/B2547031.png)

![(Z)-2-Cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2547037.png)